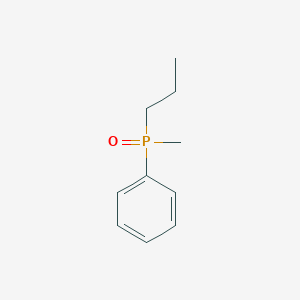

(+)-Methylphenylpropylphosphine oxide

Description

Structure

3D Structure

Properties

CAS No. |

17170-48-8 |

|---|---|

Molecular Formula |

C10H15OP |

Molecular Weight |

182.2 g/mol |

IUPAC Name |

[methyl(propyl)phosphoryl]benzene |

InChI |

InChI=1S/C10H15OP/c1-3-9-12(2,11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

JRHQTDWRDBIQFC-UHFFFAOYSA-N |

SMILES |

CCCP(=O)(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCP(=O)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Enantioselective Synthesis Methodologies for P Stereogenic Phosphine Oxides

Asymmetric Induction Strategies

Asymmetric induction strategies rely on the use of a chiral entity to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. These methods are foundational in the synthesis of P-stereogenic compounds.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a well-established and reliable method for preparing enantiomerically enriched P-stereogenic phosphine (B1218219) oxides. researchgate.net This approach involves the temporary incorporation of a chiral molecule (the auxiliary) to create a diastereomeric intermediate. These diastereomers can then be separated, followed by the removal of the auxiliary to yield the desired enantiopure phosphine oxide. researchgate.net

A notable example of this strategy is the resolution of racemic methylphenylpropylphosphine oxide using a chiral resolving agent. In a study, TADDOL derivatives, which are chiral diols, were employed as resolving agents for a variety of phosphine oxides. researchgate.net The process involves the formation of diastereomeric host-guest complexes between the racemic phosphine oxide and the chiral TADDOL derivative. These diastereomeric complexes, possessing different physical properties, can then be separated by fractional crystallization. Subsequent decomposition of the separated diastereomeric complex allows for the recovery of the enantiomerically enriched phosphine oxide and the chiral auxiliary. researchgate.net

| Resolving Agent | Target Compound | Separation Method | Outcome |

| (R,R)-spiro-TADDOL | (R/S)-Methylphenylpropylphosphine oxide | Diastereomeric complex formation and crystallization | Recovery of (R)-methylphenylpropylphosphine oxide |

This method highlights the power of using chiral auxiliaries to resolve racemates, providing access to enantiopure P-stereogenic phosphine oxides. researchgate.net

Utilization of Chiral Phosphinyl Transfer Agents

Another effective strategy involves the use of chiral phosphinyl transfer agents. These are reagents that contain a chiral backbone and a reactive phosphinyl group. The stereochemistry of the final phosphine oxide is controlled by the chirality of the transfer agent during a nucleophilic substitution reaction.

A general and highly diastereoselective method for the synthesis of P-chiral phosphine oxides utilizes a versatile chiral phosphinyl transfer agent, 1,3,2-benzoxazaphosphinine-2-oxide. nih.gov This method relies on the sequential nucleophilic substitution at the phosphorus center. The reactivity of the P-N and P-O bonds within the transfer agent is fine-tuned to allow for controlled cleavage even with sterically demanding nucleophiles under mild conditions, leading to high diastereoselectivity in the formation of the desired P-stereogenic phosphine oxides. nih.gov

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a more atom-economical and efficient approach to enantiomerically pure compounds, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the chiral product. nih.gov

Transition Metal-Catalyzed Asymmetric C-P Bond Formation

Transition metal catalysis has become a powerful tool for the formation of carbon-phosphorus bonds in an enantioselective manner. mdpi.comnih.gov These methods often involve the coupling of a phosphorus-containing nucleophile with a carbon-based electrophile in the presence of a chiral transition metal complex.

Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been successfully applied to the synthesis of P-stereogenic phosphinates and phosphine oxides. nih.gov This method involves the desymmetrization of a prochiral diene-containing phosphorus compound using a chiral molybdenum catalyst, leading to the formation of cyclic phosphine oxides with high enantiomeric excess. nih.gov While not a direct C-P bond formation at the stereocenter, it demonstrates the utility of transition metals in creating P-chiral centers.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Molybdenum Complex | Prochiral diene-containing phosphine oxide | Cyclic P-stereogenic phosphine oxide | Up to 98% |

Organocatalytic Enantioselective Phosphinylation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis for enantioselective transformations. hku.hk In the context of P-stereogenic phosphine oxide synthesis, chiral organocatalysts can activate either the phosphorus nucleophile or the electrophilic partner to facilitate a stereocontrolled reaction.

While specific examples for the direct synthesis of (+)-Methylphenylpropylphosphine oxide via organocatalysis are not prevalent, the general strategies often involve the use of chiral bases or phase-transfer catalysts to mediate the reaction between a phosphine oxide precursor and an electrophile.

Radical Addition Reactions for P-Stereogenic Phosphine Oxides

Radical reactions offer a unique pathway for the formation of C-P bonds. The generation of a phosphorus-centered radical, which can then add to an unsaturated system, provides a powerful method for constructing phosphine oxides. semanticscholar.orgresearchgate.netresearchgate.net Achieving enantioselectivity in such reactions is a significant challenge and an active area of research.

Triethylborane (Et3B) can induce the radical addition of diphenylphosphine (B32561) oxide to various unsaturated compounds. researchgate.net While this method is effective for forming the C-P bond under mild conditions, achieving high enantioselectivity typically requires the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the radical addition step.

Resolution Methods for Optically Active Phosphine Oxides

The separation of enantiomers of P-stereogenic phosphine oxides is a critical step in accessing optically pure compounds for various applications, including asymmetric catalysis. Resolution methods, which involve the separation of a racemic mixture, are well-established techniques to achieve this goal. These methods can be broadly categorized into classical resolution techniques and kinetic resolution approaches.

Classical Resolution Techniques

Classical resolution involves the formation of diastereomeric species from a racemic mixture by using a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization. This approach has been successfully applied to a variety of P-stereogenic phosphine oxides.

The formation of diastereomeric molecular complexes is a powerful strategy for the resolution of phosphine oxides that lack acidic or basic functional groups. rsc.org This method relies on non-covalent interactions between a chiral host molecule and the enantiomers of the phosphine oxide, leading to the formation of diastereomeric complexes with different solubilities.

Chiral diols, such as derivatives of tartaric acid and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), have proven to be effective resolving agents. tandfonline.com For instance, the acidic Ca2+-salts of (R,R)-O,O'-dibenzoyl-tartaric acid and (R,R)-O,O'-di-p-toluoyl-tartaric acid have been utilized for the enantioseparation of various acyclic phosphine oxides. tandfonline.comresearchgate.net The efficiency of the resolution is influenced by factors such as the structure of the phosphine oxide, the choice of the resolving agent, and the crystallization solvent. tandfonline.com

TADDOL derivatives are a versatile class of chiral host molecules that have been extensively used for the resolution of P-stereogenic phosphine oxides. rsc.orgtandfonline.com Their effectiveness stems from their ability to form stable, crystalline diastereomeric complexes with a variety of phosphine oxides through hydrogen bonding and other non-covalent interactions.

The resolution of dialkyl-aryl-, diaryl-alkyl-, and triarylphosphine oxides has been successfully achieved using TADDOL derivatives. tandfonline.com Spiro-TADDOL, in particular, has been identified as a highly efficient resolving agent for several acyclic phosphine oxides, yielding enantiomeric mixtures with high enantiomeric excess (ee). tandfonline.comacs.org The choice of substituents on the TADDOL scaffold and the phosphine oxide itself can significantly impact the selectivity of the resolution process. acs.orgresearchgate.net For example, a comparison of different TADDOL derivatives in the resolution of methyl-phenyl-propyl-phosphine oxide revealed varying degrees of success in forming crystalline diastereomeric complexes. researchgate.net

Table 1: Resolution of Various Phosphine Oxides using TADDOL Derivatives

| Phosphine Oxide | Resolving Agent | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (2-Methylphenyl)-phenylphosphine oxide | (R,R)-spiro-TADDOL | 2-Propanol | >95% | acs.org |

| (4-Methylphenyl)-phenylphosphine oxide | (R,R)-spiro-TADDOL | Toluene/Hexane | >98% | researchgate.net |

| (t-Butyl)-phenylphosphine oxide | (R,R)-spiro-TADDOL | Toluene/Hexane | >98% | nih.gov |

| Ethyl-phenyl-propylphosphine oxide | Ca²⁺ salt of (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid | Not Specified | >93% | researchgate.net |

The scalability of classical resolution methods is a crucial factor for their practical application. The resolution of P-stereogenic phosphine oxides using TADDOL derivatives has been successfully demonstrated on a gram scale. researchgate.net For instance, the resolution of (2-methylphenyl)-phenylphosphine oxide and (t-butyl)-phenylphosphine oxide with (R,R)-spiro-TADDOL has been achieved on a gram scale, yielding enantiomerically pure products. nih.gov

This process typically involves dissolving the racemic phosphine oxide and the TADDOL resolving agent in a suitable solvent, followed by crystallization of one of the diastereomeric complexes. The enantiomerically enriched phosphine oxide is then recovered from the separated diastereomer. This demonstrates the feasibility of producing significant quantities of optically pure P-stereogenic phosphine oxides through classical resolution. researchgate.net

Kinetic Resolution Approaches

Kinetic resolution is a method for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.

Catalytic asymmetric kinetic resolution offers an efficient pathway to access enantioenriched P-stereogenic phosphine oxides. rsc.orgrsc.org This method utilizes a chiral catalyst to selectively transform one enantiomer of a racemic secondary phosphine oxide into a tertiary phosphine oxide, leaving the unreacted secondary phosphine oxide in an enantioenriched form. rsc.orgnih.gov

One notable example is the Le-Phos-catalyzed asymmetric allylation of secondary phosphine oxides with Morita–Baylis–Hillman carbonates. rsc.orgresearchgate.net This reaction provides access to both enantioenriched secondary and tertiary P-chiral phosphine oxides with a broad substrate scope. rsc.org The efficiency of the kinetic resolution is often quantified by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers. rsc.org Various substituted aryl groups on the phosphine atom are well-tolerated in this process, achieving high enantiomeric excesses for both the recovered starting material and the product. rsc.orgnih.gov

Table 2: Catalytic Asymmetric Kinetic Resolution of Secondary Phosphine Oxides

| Substrate (SPO) | Catalyst | Product (TPO) ee | Recovered SPO ee | Selectivity Factor (s) | Reference |

|---|---|---|---|---|---|

| Mesityl(phenyl)phosphine oxide | (SP,R,S,RS)-Le-Phos | 86% | 93% | Not Specified | rsc.org |

| (m-iPrC₆H₄)(mesityl)phosphine oxide | (SP,R,S,RS)-Le-Phos | 87% | 93% | Not Specified | rsc.org |

| (p-MeOC₆H₄)(mesityl)phosphine oxide | (SP,R,S,RS)-Le-Phos | 92% | 84% | 51 | nih.gov |

| (p-FC₆H₄)(mesityl)phosphine oxide | (SP,R,S,RS)-Le-Phos | 93% | 90% | 76 | nih.gov |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. nih.gov This is achieved by combining a kinetic resolution with in situ racemization of the starting material. nih.gov While kinetic resolution can provide optically pure products, it is inherently limited to a maximum theoretical yield of 50%. nih.gov

In the context of P-stereogenic phosphine oxides, DKR strategies have been explored to overcome the limitations of classical resolution methods. nih.govrug.nl Although specific examples detailing the dynamic kinetic resolution of methylphenylpropylphosphine oxide are not extensively documented in the reviewed literature, the general principles can be understood from studies on related secondary phosphine oxides (SPOs). A key challenge in the DKR of SPOs is achieving rapid in situ racemization of the phosphorus center, which is generally configurationally stable. nsf.gov

One notable approach to induce racemization and enable a DKR-type process is through a crystallization-induced asymmetric transformation (CIAT) involving radical-mediated racemization. rug.nlrsc.org This method has been successfully applied to obtain enantiopure secondary phosphine oxides. rug.nlrsc.org Another strategy involves the use of transition metal catalysts. For instance, a copper-catalyzed dynamic kinetic asymmetric P–C coupling of SPOs with alkenyl iodides has been reported to afford a broad range of P-chiral tertiary phosphine oxides in good yields and with high enantioselectivity.

While direct DKR of methylphenylpropylphosphine oxide is not detailed, the resolution of racemic methylphenylpropylphosphine oxide has been achieved using resolving agents like spiro-TADDOL, demonstrating a viable pathway to access the enantiopure compound. researchgate.net

Stereospecific Transformations for Derivatization and Access to Other P-Chiral Scaffolds

Once enantiomerically enriched P-stereogenic phosphine oxides are obtained, they serve as valuable building blocks for the synthesis of other P-chiral compounds. nsf.govnih.gov These transformations are typically designed to be stereospecific, proceeding with either retention or inversion of the configuration at the phosphorus center.

A common and highly useful transformation is the conversion of P-stereogenic secondary phosphine oxides into tertiary phosphine oxides. This can be achieved through various reactions, including the Michaelis–Becker, Hirao, and Pudovik reactions. nih.govacs.orgresearchgate.net These methods have been demonstrated to proceed with high stereospecificity.

For example, the alkylation of a metalated secondary phosphine oxide, a Michaelis–Becker type reaction, is known to proceed with retention of configuration at the phosphorus center. nih.gov In a study on (S)-(2-Methylphenyl)phenylphosphine oxide, treatment with sodium hydride followed by reaction with primary alkyl halides yielded the corresponding tertiary phosphine oxides with high enantiomeric purity (95-98% ee), indicating the high configurational stability of the intermediate. nih.gov

The following table illustrates the conversion of a secondary phosphine oxide to various tertiary phosphine oxides, showcasing the versatility of this approach.

| Starting Material | Reagent | Product | Yield (%) | ee (%) |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Methyl iodide | (S)-Methyl(2-methylphenyl)phenylphosphine oxide | 87 | 98 |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Ethyl iodide | (S)-Ethyl(2-methylphenyl)phenylphosphine oxide | 76 | 97 |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Benzyl bromide | (S)-Benzyl(2-methylphenyl)phenylphosphine oxide | 82 | 95 |

This data is based on the derivatization of (S)-(2-Methylphenyl)phenylphosphine oxide as a representative example of a P-stereogenic secondary phosphine oxide. nih.gov

Phosphine-borane adducts are another important class of precursors for the synthesis of P-chiral phosphine oxides. The borane (B79455) group serves as a protecting group for the phosphine, which can be readily removed and replaced with an oxygen atom. The oxidation of phosphine-boranes to phosphine oxides is a common transformation. d-nb.infonih.gov

The dehydrocoupling of phosphine-borane adducts can lead to the formation of polyphosphinoboranes or linear dimers. d-nb.infonih.gov Subsequent oxidation can then yield the corresponding phosphine oxides. The stereochemistry of the oxidation of P-chiral phosphine-boranes to phosphine oxides typically proceeds with retention of configuration at the phosphorus center. This allows for the transfer of chirality from the phosphine-borane precursor to the final phosphine oxide product. While specific examples for methylphenylpropylphosphine-borane are not detailed in the provided literature, the general methodology is well-established for a variety of P-stereogenic phosphine-boranes.

Mechanistic Investigations and Stereomutation Studies

Reaction Mechanisms in Phosphine (B1218219) Oxide Formation and Transformation

The formation and transformation of P-chiral phosphine oxides, such as (+)-Methylphenylpropylphosphine oxide, are governed by specific reaction mechanisms that dictate the stereochemical outcome at the phosphorus center. Understanding these pathways is crucial for the synthesis of enantiomerically pure phosphine oxides and for their application in stereoselective synthesis.

The synthesis of optically active tertiary phosphine oxides often relies on stereospecific nucleophilic substitution reactions at a chiral phosphorus center. A well-established method involves the reaction of organometallic reagents with optically pure H-phosphinates. acs.orgresearchgate.net This approach allows for the sequential introduction of different substituents around the phosphorus atom.

The reaction of an optically pure H-phosphinate, such as (–)-menthyl (RP)-phenylphosphinate, with an organolithium or Grignard reagent proceeds stereospecifically with inversion of configuration at the phosphorus atom. researchgate.net This process allows for the predictable synthesis of a wide range of P-stereogenic secondary and tertiary phosphine oxides. For example, the treatment of an appropriate H-phosphinate with propylmagnesium bromide followed by reaction with methyllithium, or vice-versa in a stepwise manner, can afford this compound with a defined stereochemistry.

Mechanistic studies have revealed two competing pathways for this substitution:

A two-step pathway involving the initial deprotonation of the H-phosphinate, followed by nucleophilic substitution of the alkoxy group by the organometallic reagent, which proceeds with inversion of configuration. acs.org

A direct substitution of the alkoxy group by the organometallic reagent. acs.org

By controlling the reaction conditions, such as temperature, the stereospecific pathway can be favored, leading to high enantiomeric excess (ee) of the desired phosphine oxide. For instance, conducting the reaction at lower temperatures, such as -80 °C, has been shown to significantly improve the enantioselectivity of the substitution. acs.org

The following table illustrates the effect of temperature on the enantiomeric excess of a product formed via nucleophilic substitution on an H-phosphinate.

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Room Temperature | 99 | 60 |

| 2 | 0 | - | 83 |

| 3 | -80 | - | 97 |

Phosphine oxides, while sometimes the target of synthesis, are more commonly known as byproducts in several fundamental organic reactions, where their formation is a key driving force.

In the Wittig reaction , an aldehyde or ketone is converted to an alkene using a phosphonium (B103445) ylide. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a tertiary phosphine oxide. masterorganicchemistry.com The high thermodynamic stability of the phosphorus-oxygen double bond in the phosphine oxide byproduct (such as triphenylphosphine (B44618) oxide) makes the final elimination step essentially irreversible and provides the thermodynamic driving force for the entire reaction. masterorganicchemistry.comnih.gov While this compound itself is not typically the byproduct in a standard Wittig reaction (which commonly uses triphenylphosphine), the principle remains the same for any phosphine used.

Similarly, in the Mitsunobu reaction , an alcohol is converted into another functional group (e.g., an ester) with inversion of stereochemistry, using a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgtcichemicals.comorganic-chemistry.org The reaction mechanism involves the activation of the alcohol by the phosphine to form an alkoxyphosphonium salt. wikipedia.org Subsequent SN2 attack by a nucleophile displaces the phosphine oxide. The formation of the stable triphenylphosphine oxide is again a crucial thermodynamic driving force for this reaction. nih.govtcichemicals.com The generation of these phosphine oxide byproducts can complicate product purification, leading to the development of alternative reagents and protocols. nih.govtcichemicals.com

Stereomutation and Racemization Pathways of P-Chiral Phosphine Oxides

P-stereogenic phosphine oxides are generally considered configurationally stable, with high energy barriers to inversion (typically 30–40 kcal mol-1). rsc.orgrsc.org This stability is essential for their use in asymmetric synthesis. However, under certain conditions, this stereochemical integrity can be compromised through catalytic processes that lead to stereomutation and racemization.

Recent studies have demonstrated that the normally slow P-stereomutation of phosphine oxides can be rapidly catalyzed by the presence of chlorophosphonium salts (CPS). rsc.orgrsc.orgnih.gov This catalytic racemization can occur at ambient temperatures over a period of 1-2 hours with just 1 mol% of the CPS catalyst. rsc.orgrsc.org

The proposed mechanism for this process involves the interaction of the P-chiral phosphine oxide with the chlorophosphonium salt to form an oxodiphosphonium (P–O–P) species. rsc.orgrsc.org This intermediate can then undergo internal nucleophilic collapse, where a chloride anion attacks one of the phosphorus centers. This attack proceeds with inversion of configuration at that phosphorus atom, leading to the formation of both enantiomers of the phosphine oxide and regenerating the CPS catalyst, thus completing the catalytic cycle for racemization. rsc.orgrsc.org

The key steps are outlined as follows:

Reaction of a P-chiral phosphine oxide, e.g., (S)-Methylphenylpropylphosphine oxide, with a chlorophosphonium salt.

Formation of diastereomeric oxodiphosphonium (P–O–P) intermediates.

Nucleophilic attack by a chloride anion on a phosphorus center, causing inversion of its stereochemistry.

Release of the inverted phosphine oxide and regeneration of the catalyst.

This process can be arrested by the addition of a primary alcohol, which quenches the catalytically active chlorophosphonium salt. rsc.orgrsc.org

The catalytic stereomutation facilitated by chlorophosphonium salts has significant implications for reactions where P-chiral phosphine oxides are either products or intermediates. The presence of even small amounts of CPS, which can be formed in situ, can lead to a rapid loss of chiral information and a decrease in the enantiomeric excess of the desired product. rsc.orgrsc.org

Understanding this racemization pathway is critical for maintaining stereochemical control. The rate of racemization is influenced by several factors, including the structure of the phosphine oxide, the concentration and structure of the CPS catalyst, the solvent, and the temperature. rsc.org For instance, the racemization of methylphenylpropylphosphine oxide is significantly faster in a polar solvent like dichloromethane (B109758) (DCM) compared to a less polar solvent like toluene. rsc.org

The following table summarizes kinetic data for the catalytic racemization of (S)-methylphenylpropylphosphine oxide (referred to as 1b in the source) in the presence of its corresponding chlorophosphonium salt (2b). rsc.org

| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |

|---|---|---|---|---|

| 0.5 | - | DCM | 4.9 x 10⁻⁴ | ~23 |

| 1.0 | - | DCM | 1.0 x 10⁻³ | - |

| - | -19.3 | DCM | ~1.4 x 10⁻⁴ | - |

| - | - | Toluene | ~6.7 x 10⁻⁶ | - |

These findings highlight the "know thy enemy" principle in stereoselective synthesis; awareness of potential racemization pathways is essential for designing reaction conditions that preserve the enantiopurity of P-chiral compounds like this compound. rsc.org

An extensive search of scientific literature reveals a significant scarcity of detailed research focused specifically on the coordination chemistry and ligand design applications of the chiral compound This compound . While the broader class of phosphine oxides is well-documented in these fields, and the racemic form of methylphenylpropylphosphine oxide has been subject to crystallographic studies, specific data and in-depth analysis pertaining to the (+)-enantiomer are not sufficiently available to construct a thorough and scientifically rigorous article according to the provided outline.

General principles of phosphine oxide chemistry can be summarized, but applying these directly to "this compound" without specific experimental evidence would be speculative and not meet the required standard of scientific accuracy. The available literature does not provide the necessary detailed research findings to populate the specific subsections of the requested article, such as its tautomeric equilibrium in coordination, its use in specific bidentate or supramolecular architectures, its detailed applications in lanthanide coordination chemistry for enhancing luminescence or inducing circularly polarized luminescence, or specific ligand design principles derived from its use in catalysis.

Therefore, due to the lack of specific scientific information on "this compound" in the requested contexts, it is not possible to generate the comprehensive and focused article as instructed. Further experimental research and publication in peer-reviewed journals would be required to provide the necessary data for such an article.

Coordination Chemistry and Ligand Design

Ligand Design Principles for Enhanced Catalytic Performance.[10],[26],

Steric and Electronic Effects in Ligand Backbones

The steric and electronic properties of phosphine (B1218219) oxide ligands are crucial determinants of their coordination behavior and the catalytic activity of their metal complexes. In chiral phosphine oxides like (+)-Methylphenylpropylphosphine oxide, the arrangement of the methyl, phenyl, and propyl groups around the chiral phosphorus center dictates the steric environment. The size and conformation of these substituents influence the accessibility of the metal center, the stability of the resulting complex, and the stereoselectivity of catalytic reactions.

Table 1: General Steric and Electronic Parameters of Phosphine Oxide Ligands

| Parameter | Description | Influence on Catalysis |

| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand. | Affects coordination number, catalyst stability, and selectivity. |

| Tolman Electronic Parameter (ν) | A measure of the electron-donating or -withdrawing ability of a ligand. | Influences the reactivity of the metal center and the catalytic cycle. |

| Chiral Pocket | The three-dimensional space created by the substituents on the phosphorus atom. | Dictates the stereochemical outcome of asymmetric catalytic reactions. |

Bifunctional Ligands in Bimetallic Catalysis

Secondary phosphine oxides can exist in tautomeric equilibrium with their phosphinous acid form, which allows them to act as bifunctional ligands. This bifunctionality is particularly relevant in bimetallic catalysis, where the phosphine oxide can bridge two metal centers or where one part of the ligand interacts with the metal while another part interacts with the substrate or a co-catalyst.

While there is no specific literature detailing the use of this compound as a bifunctional ligand in bimetallic catalysis, the general principle would involve the coordination of the phosphoryl oxygen to one metal center and the potential for the phosphorus atom or another part of the ligand to interact with a second metal center. This cooperative action between two metal centers can lead to enhanced catalytic activity and selectivity by enabling novel reaction pathways that are not accessible with monometallic catalysts.

Table 2: Potential Roles of Bifunctional Phosphine Oxide Ligands in Bimetallic Catalysis

| Role | Mechanism of Action | Potential Advantage |

| Bridging Ligand | The ligand spans two metal centers, holding them in proximity. | Facilitates metal-metal cooperation and substrate activation. |

| Hemilabile Ligand | One donor atom can reversibly dissociate, creating a vacant coordination site. | Allows for substrate binding and product release during the catalytic cycle. |

| Cooperative Activation | The ligand assists in the activation of a substrate molecule. | Lowers the activation energy of the reaction. |

Note: The application of this compound in these roles has not been specifically reported.

Light-Activated Ligands in Photoredox Catalysis

The incorporation of photoresponsive units into ligand backbones has emerged as a powerful strategy in photoredox catalysis. These light-activated ligands can absorb light energy and transfer it to a metal center or directly participate in single-electron transfer processes, thereby initiating or mediating catalytic cycles.

There are no specific reports on the use of this compound as a light-activated ligand in photoredox catalysis. Generally, for a phosphine oxide to function in this capacity, it would need to be modified with a chromophoric group that can absorb visible or UV light. Upon photoexcitation, the ligand could engage in energy transfer or electron transfer with the coordinated metal center, leading to the generation of reactive intermediates. This approach allows for temporal and spatial control over the catalytic process and can enable transformations that are not feasible under thermal conditions.

Table 3: General Strategies for Light-Activated Ligands in Photoredox Catalysis

| Strategy | Description | Outcome |

| Antenna Effect | The ligand absorbs light and transfers the energy to the metal center. | Induces excited states of the metal complex, promoting catalysis. |

| Ligand-to-Metal Charge Transfer (LMCT) | Upon photoexcitation, an electron is transferred from the ligand to the metal. | Changes the oxidation state of the metal, initiating a redox process. |

| Metal-to-Ligand Charge Transfer (MLCT) | Upon photoexcitation, an electron is transferred from the metal to the ligand. | Generates a reactive radical species on the ligand or changes the metal's redox state. |

Note: The application of these strategies to this compound would require its derivatization with a suitable photosensitizer.

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation with P-Chiral Phosphine (B1218219) Oxide Ligands

P-chiral phosphine oxides, such as (+)-Methylphenylpropylphosphine oxide, serve as crucial precursors (pre-ligands) for the synthesis of P-chiral phosphine ligands used in transition-metal-catalyzed asymmetric hydrogenation. researchgate.net The corresponding phosphine is readily obtained by the reduction of the phosphine oxide, often using silanes. These P-chiral phosphine ligands, characterized by a stereogenic center on the phosphorus atom, have demonstrated exceptional performance, particularly in rhodium-catalyzed asymmetric hydrogenation of enamides and related substrates. researchgate.net

The effectiveness of these ligands stems from their unique structural and electronic properties. Conformationally rigid and electron-rich P-chiral phosphines can lead to excellent enantioselectivity and high catalytic activity. researchgate.net The synthesis and application of ligands like BisP, MiniPHOS, and QuinoxP have resulted in enantioselectivities up to 99.9% in certain hydrogenation reactions. researchgate.net The accessibility of a range of P-chiral phosphine oxides allows for the systematic tuning of the steric and electronic properties of the final phosphine ligand, enabling the optimization of catalyst performance for specific substrates.

Enantioselective C-C and C-Heteroatom Bond Forming Reactions

P-chiral phosphine oxides are central to several enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. Their role is twofold: they are the synthetic targets of stereoselective cross-coupling reactions, and they serve as precursors to the active P-chiral phosphine catalysts that mediate other important transformations.

The conventional Wittig and Staudinger reactions are stoichiometric processes that generate phosphine oxide as a byproduct. uta.edubeilstein-journals.orgru.nl The development of catalytic versions of these reactions is a significant advance in sustainable chemistry, which relies on the in situ reduction of the phosphine oxide byproduct back to the catalytically active phosphine. uta.edubeilstein-journals.org

To render these reactions asymmetric, a chiral phosphine catalyst is employed. nih.gov In a catalytic asymmetric Staudinger–aza-Wittig reaction, for instance, a P-chiral phosphine catalyst like HypPhos can be used for the desymmetrization of ketones to produce nitrogen heterocycles with high enantioselectivity. nih.govescholarship.orgresearchgate.net In such a catalytic cycle, the P-chiral phosphine is oxidized to its corresponding phosphine oxide, which is then reduced by a silane, regenerating the catalyst for the next turnover. nih.gov This strategy combines the bond-forming power of these reactions with the efficiency of catalysis and the stereocontrol of a chiral phosphine.

Table 1: Example of Catalytic Asymmetric Staudinger–aza-Wittig Reaction Data sourced from studies on P-chiral phosphine catalysts. nih.govescholarship.org

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-HypPhos | Meso-2,6-disubstituted cyclohexanone | Chiral Spiro-piperidine | 95% | 98% |

| (R)-HypPhos | Meso-3,5-dimethylcyclohexanone | Chiral Spiro-piperidine | 91% | 96% |

Similar to the Wittig and Staudinger reactions, the Mitsunobu and Appel reactions are classic transformations that stoichiometrically produce phosphine oxide. nih.govru.nlorganic-chemistry.org The significant waste and purification challenges associated with the phosphine oxide byproduct have driven research into catalytic variants. nih.govru.nlscispace.com A key strategy involves the in-situ reduction of the phosphine oxide using reagents like silanes, allowing the phosphine to be used in substoichiometric amounts. nih.govru.nlnih.gov

The development of asymmetric catalytic Mitsunobu and Appel reactions is an emerging field that requires a chiral phosphine catalyst. By employing a P-chiral phosphine, it is conceptually possible to achieve enantioselective transformations. The cycle would involve the P-chiral phosphine mediating the reaction, being oxidized to the corresponding P-chiral phosphine oxide (e.g., this compound), and subsequently being reduced back to the active chiral phosphine catalyst. ru.nldntb.gov.ua This approach transforms a traditionally stoichiometric, achiral reaction into a catalytic, stereoselective process.

Transition metal-catalyzed cross-coupling is a premier method for constructing P-chiral phosphine oxides. Palladium- and nickel-catalyzed reactions have been developed for the asymmetric P-C cross-coupling of readily available secondary phosphine oxides (SPOs) with aryl or alkenyl halides and related electrophiles. nih.govacs.orgresearchgate.netresearchgate.net These methods provide direct and efficient access to a wide array of enantioenriched P-stereogenic phosphine oxides with high yields and enantioselectivities. acs.orgresearchgate.netorganic-chemistry.org

In a typical palladium-catalyzed process, a chiral ligand, such as Xiao-Phos, is used with a palladium precursor to catalyze the coupling of a racemic secondary phosphine oxide with an aryl bromide, delivering the P-chiral tertiary phosphine oxide with up to 97% ee. nih.govacs.orgorganic-chemistry.org Nickel catalysis has also emerged as a powerful tool for these transformations, enabling the synthesis of chiral heterocyclic tertiary phosphine oxides under mild conditions. researchgate.netacs.orgnih.gov These synthetic advancements are critical as they allow for the creation of a diverse library of P-chiral compounds like this compound, which are valuable precursors for asymmetric catalysis. researchgate.net

Table 2: Synthesis of P-Chiral Phosphine Oxides via Asymmetric Cross-Coupling Data from selected Palladium and Nickel-catalyzed reactions. acs.orgresearchgate.net

| Catalyst System | Phosphine Oxide Source | Coupling Partner | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Xiao-Phos | Methylphenylphosphine oxide | 1-Bromonaphthalene | Aryl-P(O) | 95% | 96% |

| Pd(OAc)₂ / Xiao-Phos | Cyclohexylphenylphosphine oxide | 4-Bromo-N,N-dimethylaniline | Aryl-P(O) | 96% | 95% |

| NiBr₂(diglyme) / (S)-Cy-Binepine | Phenyl(H)P(O)OEt | 1-Bromo-2-vinylbenzene | Aryl-P(O) | 94% | 98% |

| NiBr₂(diglyme) / (R,R)-Me-DuPhos | Methylphenylphosphine oxide | (E)-β-Bromostyrene | Alkenyl-P(O) | 85% | 91% |

The involvement of P-chiral phosphine oxides in C-H activation and cyclization reactions is a developing area of research. While direct application of this compound in such reactions is not widely documented, related phosphine oxides serve as substrates in novel bond-forming cyclization reactions. For example, 2-alkynylphenylphosphine oxides can undergo base-mediated intramolecular cyclization to afford benzo[b]phosphole oxides. researchgate.net Such transformations create complex heterocyclic phosphorus compounds from simpler precursors.

Furthermore, enantioselective C–P bond formation has been achieved through strategies involving C(sp³)–H activation followed by an organocatalyzed hydrophosphonylation protocol. researchgate.net Although this does not directly use a phosphine oxide as a catalyst or ligand, it highlights the broader interest in forming chiral C-P bonds through modern synthetic methods. The potential for P-chiral phosphines (derived from their oxides) to act as ligands in asymmetric C-H activation catalyzed by transition metals represents a promising future direction for this class of compounds.

Advanced Characterization and Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphine (B1218219) Oxide Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. In particular, ³¹P NMR provides direct information about the chemical environment of the phosphorus nucleus.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural characterization of crystalline and amorphous materials, providing information that is often inaccessible in the solution state. mdpi.com For phosphine oxides, ssNMR, particularly using techniques like Magic Angle Spinning (MAS), offers detailed insights into the local environment of the phosphorus atom within the solid matrix. nih.gov

The anisotropic interactions that are averaged out in solution-state NMR are retained in the solid state and provide rich structural information. mdpi.com Parameters such as chemical shift anisotropy (CSA) and dipolar couplings can be measured to define the geometry and intermolecular packing in the solid state. For phosphorus-containing compounds, ³¹P MAS NMR experiments can distinguish between crystallographically inequivalent phosphorus sites, revealing details about the unit cell and molecular conformation. researchgate.net Cross-polarization (CP-MAS) techniques can be employed to enhance the signal of the phosphorus nucleus by transferring magnetization from abundant spins like ¹H, and to probe proximities between different nuclei. researchgate.net

Multinuclear ssNMR experiments, such as ¹³C and ¹H MAS NMR, complement the ³¹P data, helping to build a comprehensive picture of the molecular structure and intermolecular interactions, such as hydrogen bonding involving the phosphoryl oxygen, in the solid state. nih.gov

Table 1: Structural Information from Solid-State NMR Parameters

| NMR Parameter | Type of Information Obtained | Relevance to Phosphine Oxides |

|---|---|---|

| Isotropic Chemical Shift (δ) | Local electronic environment, number of chemically distinct sites. | Distinguishes between different crystalline forms (polymorphs) or non-equivalent molecules in the asymmetric unit. |

| Chemical Shift Anisotropy (CSA) | Symmetry of the electronic environment around the nucleus. | Provides information on the geometry of the P=O bond and the substituents around the phosphorus atom. |

| Dipolar Coupling | Internuclear distances between spin-active nuclei. | Measures distances between phosphorus and other nuclei (e.g., ¹H, ¹³C) to constrain molecular conformation and intermolecular packing. |

| Quadrupolar Coupling (for nuclei with I > 1/2) | Electric field gradient at the nucleus. | Not directly applicable to ³¹P (spin I = 1/2), but useful for studying interactions with quadrupolar nuclei. |

The ³¹P NMR chemical shift (δ³¹P) is exceptionally sensitive to the electronic environment of the phosphorus atom and serves as a powerful probe for studying reaction mechanisms and intermolecular interactions. acs.orgresearchgate.net Phosphine oxides are frequently used as probe molecules to characterize the acidity of solid and liquid catalysts. acs.orgresearchgate.net The interaction of the basic phosphoryl oxygen with an acid site leads to a significant downfield shift in the ³¹P NMR signal, the magnitude of which correlates with the acid strength. researchgate.net

For instance, the adsorption of a phosphine oxide probe on a solid acid catalyst can distinguish between Brønsted and Lewis acid sites, which give rise to distinct ranges of chemical shifts. researchgate.netresearchgate.net This approach allows for the quantitative assessment of the concentration and strength of different acid sites on a catalyst surface. researchgate.net

Furthermore, the change in the ³¹P chemical shift (Δδ³¹P) upon the formation of non-covalent complexes, such as those involving hydrogen or halogen bonds, provides a quantitative measure of the interaction strength. mdpi.comnih.gov Studies have demonstrated strong correlations between Δδ³¹P and the energy of these interactions. nih.gov This makes ³¹P NMR a valuable tool for investigating the thermodynamics of complex formation in solution and for understanding the role of non-covalent interactions in molecular recognition and organocatalysis. mdpi.com The oxidation of phosphines to phosphine oxides can also be readily monitored by ³¹P NMR, as the conversion results in a large change in the chemical shift, typically moving downfield. magritek.com

Table 2: Representative ³¹P NMR Chemical Shifts for TMPO as an Acid Probe Data based on studies of Trimethylphosphine oxide (TMPO) on various acid sites.

| Interaction Type | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| Physisorbed TMPO | 42 - 50 |

| TMPO H-bonded to Si-OH groups | 50 - 65 |

| TMPO interacting with Brønsted acid sites | 60 - 90 |

Vibrational Spectroscopy (IR) for Intermolecular Interaction Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a highly effective method for identifying functional groups and analyzing intermolecular interactions in phosphine oxides. mdpi.com The most prominent vibrational mode in the IR spectrum of a phosphine oxide is the P=O stretching vibration (ν(P=O)), which typically appears as a strong band in the region of 1150-1250 cm⁻¹.

The exact frequency of the ν(P=O) band is sensitive to the nature of the substituents on the phosphorus atom and, more importantly, to intermolecular interactions involving the phosphoryl oxygen. mdpi.com When the oxygen atom acts as a hydrogen bond acceptor or coordinates to a Lewis acid, the P=O bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift). mdpi.comnih.gov The magnitude of this shift (Δν) is directly related to the strength of the intermolecular interaction. mdpi.com This phenomenon allows IR spectroscopy to be used as a quantitative tool to study the thermodynamics and kinetics of complex formation. nih.govmdpi.com By analyzing the changes in the ν(P=O) band upon addition of a hydrogen bond donor or in different solvents, detailed information about the nature and strength of these interactions can be obtained. researchgate.net

Table 3: Effect of Intermolecular Interactions on P=O Stretching Frequency Illustrative data based on general phosphine oxides.

| State of Phosphine Oxide | Typical ν(P=O) Range (cm⁻¹) | Frequency Shift (Δν) |

|---|---|---|

| Free (in non-polar solvent) | 1180 - 1220 | Reference (0) |

| Hydrogen-bonded (e.g., with alcohols, phenols) | 1120 - 1180 | -30 to -100 |

X-ray Diffraction Studies for Absolute Configuration and Structural Conformation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise data on bond lengths, bond angles, and torsional angles. thieme-connect.de For a chiral molecule like (+)-Methylphenylpropylphosphine oxide, XRD is the most reliable technique for the unambiguous determination of its absolute configuration. researchgate.neted.ac.uk

The determination of the absolute configuration is possible for enantiomerically pure compounds that crystallize in non-centrosymmetric space groups. thieme-connect.de The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number when the X-ray energy is near an absorption edge of that atom. thieme-connect.de This effect breaks Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. The small differences between these Bijvoet pairs can be analyzed to determine the correct enantiomer. ed.ac.uk The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomer confirms the assignment. researchgate.net

Beyond absolute configuration, XRD provides a detailed picture of the molecule's conformation in the solid state and reveals how molecules pack in the crystal lattice, including any intermolecular interactions like C-H···O hydrogen bonds. rsc.org

Table 4: Structural Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Defines the crystal system and packing density. |

| Space Group | The set of symmetry operations of the crystal. | Confirms the chirality of the crystal (must be non-centrosymmetric). |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Allows for calculation of all bond lengths, bond angles, and torsion angles. |

| Bond Lengths/Angles | The distances and angles between bonded atoms. | Defines the molecular geometry, e.g., the tetrahedral geometry around the phosphorus atom. |

| Torsion Angles | The dihedral angles describing rotation around bonds. | Defines the specific conformation of the propyl and phenyl groups relative to the P=O bond. |

| Flack Parameter | A parameter used to determine the absolute structure. | Unambiguously confirms the absolute configuration of the stereogenic phosphorus center. |

X-ray Absorption Spectroscopy (XAS) for Phosphorus Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local coordination environment of a specific atom in a sample. nih.gov For phosphorus compounds, XAS at the P K-edge (around 2149 eV) is highly sensitive to the oxidation state and chemical environment of the phosphorus atom. ethz.ch

The technique involves measuring the absorption of X-rays as a function of energy. The resulting spectrum is characterized by an absorption edge, corresponding to the excitation of a core electron (1s for the K-edge) to unoccupied states. The energy position of this edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state leads to a greater effective nuclear charge, which increases the binding energy of the core electrons and shifts the absorption edge to higher energy. researchgate.netacs.org

This makes X-ray Absorption Near-Edge Structure (XANES) spectroscopy, the region at and near the absorption edge, a powerful tool for determining the oxidation state of phosphorus. It can readily distinguish between phosphorus(III) in phosphines and phosphorus(V) in phosphine oxides. ethz.ch This is particularly valuable for analyzing complex materials, such as catalysts or environmental samples, where other techniques like NMR might be difficult to apply, for instance, in the presence of paramagnetic species. ethz.ch The pre-edge features and the shape of the XANES spectrum can also provide information about the coordination geometry and symmetry of the phosphorus environment. acs.org

Table 5: Correlation of P K-edge XANES Features with Phosphorus State

| Feature | Observation | Interpretation |

|---|---|---|

| Edge Position | Shifts to higher energy. | Increase in the oxidation state of phosphorus (e.g., P(III) in phosphine vs. P(V) in phosphine oxide). |

| White Line Intensity | Varies with the local environment. | Reflects the density of unoccupied p-states; sensitive to the nature of substituents and coordination. |

| Pre-edge Features | Presence and intensity of small peaks before the main edge. | Often related to 1s to unoccupied molecular orbital transitions (e.g., σ*), providing information on the local symmetry and covalent character of bonding. acs.org |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving chiral phosphine (B1218219) oxides. While specific DFT studies exclusively focused on the reaction mechanisms of isolated (+)-Methylphenylpropylphosphine oxide are not extensively documented in the literature, DFT calculations have been successfully employed to understand the interactions of closely related dialkyl-arylphosphine oxides.

For instance, DFT calculations, in conjunction with Hirshfeld surface analysis, have been utilized to investigate the secondary interaction network in the diastereomeric complexes of methylphenylpropylphosphine oxide with chiral resolving agents like TADDOL derivatives. chemrxiv.org These studies are critical in understanding the enantiomeric recognition processes during resolution. The calculations help to quantify the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the stability of these diastereomers.

Although a detailed mechanistic elucidation for a specific reaction of this compound via DFT is not available, the general principles derived from studies on similar P-chiral compounds suggest that DFT can be effectively used to:

Calculate the energy profiles of reaction pathways.

Identify and characterize transition states.

Determine the kinetic and thermodynamic parameters of a reaction.

Computational Prediction of Reactivity and Stereoselectivity

The prediction of reactivity and stereoselectivity is a cornerstone of computational chemistry in the study of chiral molecules. For P-chiral phosphine oxides, computational models can predict how the stereochemistry at the phosphorus center influences the outcome of a reaction.

While specific predictive studies on the reactivity of this compound are sparse, the stereochemistry of tetracoordinate pentavalent phosphorus compounds, including phosphine oxides, is known to be highly dependent on the nucleophile, leaving group, and reaction conditions. escholarship.org Computational methods can model these factors to predict whether a reaction will proceed with inversion or retention of configuration at the phosphorus center.

The general approach for predicting stereoselectivity involves:

Modeling the transition states for the formation of different stereoisomers.

Calculating the energy barriers for each pathway.

The stereoisomer formed via the lowest energy pathway is predicted to be the major product.

Molecular Mechanics and Conformation Analysis

Molecular mechanics is a computational method that uses classical mechanics to model the potential energy surface of molecules. It is particularly useful for performing conformational analysis to identify the stable conformations of a molecule and their relative energies.

The conformational landscape of this compound is determined by the rotation around the P-C bonds. Different spatial arrangements of the methyl, phenyl, and propyl groups relative to the phosphoryl group can lead to various conformers with distinct energies. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

A systematic conformational search for methylphenylpropylphosphine oxide would typically involve:

Generation of a large number of possible conformations by systematically rotating the single bonds.

Energy minimization of each conformation using a suitable force field.

Clustering of the minimized structures to identify unique conformers.

Ranking of the conformers based on their relative energies.

Modeling of Ligand-Substrate Interactions and Hydrogen Bonding Networks

The phosphoryl group in this compound is a potent hydrogen bond acceptor. This property is fundamental to its ability to interact with other molecules, including solvents, catalysts, and biological targets. Computational modeling can provide a detailed picture of these interactions.

As demonstrated in studies of its diastereomeric complexes with TADDOL, the formation of hydrogen bonds is a key factor in enantiomeric recognition. chemrxiv.org DFT calculations and Hirshfeld surface analysis of these complexes have revealed the specific hydrogen bonding networks and other non-covalent interactions that stabilize the structure. chemrxiv.org

Modeling of these interactions typically involves:

Building a model of the complex of interest.

Optimizing the geometry of the complex using quantum mechanical or molecular mechanics methods.

Analyzing the intermolecular interactions, such as hydrogen bond distances and angles, and interaction energies.

These models are invaluable for understanding the principles of molecular recognition involving chiral phosphine oxides and for the rational design of new chiral selectors or catalysts.

Future Directions and Emerging Research Avenues in P Chiral Phosphine Oxides

The field of P-chiral organophosphorus compounds, with (+)-Methylphenylpropylphosphine oxide as a notable member, is a dynamic area of chemical research. These molecules are highly valued as ligands in asymmetric catalysis and as versatile building blocks for more complex chiral structures. researchgate.netthieme-connect.com Continuous innovation is crucial for unlocking their full potential. The following sections explore the key future directions and emerging research avenues that are poised to shape the landscape of P-chiral phosphine (B1218219) oxide chemistry.

Q & A

Q. What are the standard synthetic routes for (+)-Methylphenylpropylphosphine oxide, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via nucleophilic substitution or oxidation of corresponding phosphines. Reaction conditions such as temperature, solvent polarity, and chiral auxiliaries (e.g., spiro-TADDOL) critically influence stereochemical outcomes. For example, gram-scale resolution of enantiomers requires inert atmospheres (e.g., nitrogen) to prevent racemization during crystallization . Optimization of stoichiometry and catalyst choice (e.g., transition metals) can enhance enantiomeric excess (ee) by minimizing side reactions.

Q. What characterization techniques are essential for confirming the structure and purity of this compound in synthetic chemistry?

Key techniques include:

- Single-crystal X-ray diffraction (SXRD): Determines absolute configuration and intermolecular interactions in crystalline phases .

- High-performance liquid chromatography (HPLC): Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Nuclear magnetic resonance (NMR): P NMR identifies phosphorus environments, while H/C NMR confirms substituent connectivity.

- Polarimetry: Measures optical rotation to assess enantiomeric excess .

Advanced Research Questions

Q. How can enantiomers of (+)-Methylphenylpropylphosphyl oxide be resolved, and what analytical methods validate their absolute configurations?

Resolution involves diastereomeric salt formation with chiral resolving agents like (R,R)- or (S,S)-spiro-TADDOL. The process is optimized by solvent selection (e.g., ethanol/water mixtures) and temperature gradients to enhance crystallization efficiency. Absolute configurations are validated via:

- SXRD: Directly assigns stereochemistry by analyzing anomalous scattering effects .

- Circular dichroism (CD): Correlates Cotton effects with electronic transitions in chiral environments.

- Density functional theory (DFT): Computes theoretical optical rotations for comparison with experimental data .

Q. What role does this compound play in asymmetric catalysis, and how do its stereoelectronic properties influence catalytic efficiency?

As a P-stereogenic ligand, it coordinates transition metals (e.g., Pd, Rh) to form chiral catalysts. The methyl and phenyl groups create a steric bulk that dictates substrate orientation, while the propyl chain modulates electronic effects (e.g., σ-donor strength). For instance, in hydrogenation reactions, enantioselectivity correlates with ligand bite angle and metal-ligand bond distances, which are tunable via substituent modifications .

Q. How do intermolecular interactions in this compound crystals affect enantiomeric recognition and stability?

Hirshfeld surface analysis reveals dominant interactions:

- C–H···O hydrogen bonds: Stabilize diastereomeric complexes during resolution .

- π-π stacking: Between aromatic rings enhances crystal packing efficiency.

- Van der Waals forces: Influence melting points and solubility. Stability under non-ambient conditions (e.g., humidity) is assessed via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .

Q. What computational methods are employed to model the electronic structure and reaction pathways of this compound?

- DFT calculations: Predict molecular orbitals, electrostatic potentials, and transition states using software like Gaussian or ORCA.

- Molecular dynamics (MD): Simulates solvent effects on enantiomerization barriers.

- Hirshfeld surface analysis (Crystal Explorer): Visualizes interaction fingerprints in crystals . These methods guide mechanistic studies, such as racemization pathways under thermal stress .

Q. Methodological Notes

- Avoiding racemization: Store enantiomers at low temperatures (< -20°C) in amber vials under inert gas .

- Data contradiction: Discrepancies in reported ee values may arise from solvent-dependent HPLC retention times; validate with multiple techniques .

- Experimental design: Use Taguchi orthogonal arrays to optimize reaction parameters (e.g., temperature, catalyst loading) for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.